Metabolic Stability: gem-Difluoro Overcomes High Clearance of gem-Dimethyl Azepane Analogs
In a matched-pair comparison within the 2-oxoazepane γ-secretase inhibitor series, the 5,5-dimethyl analogs exhibited high metabolic clearance in early ADME profiling. Replacement of the gem-dimethyl group with the bioisosteric gem-difluoro group overcame this clearance liability while maintaining low nanomolar potency [1]. The gem-difluoro substitution was described as a 'key factor to ensure both potency and metabolic stability of these compounds [1].'
| Evidence Dimension | In vitro metabolic clearance (qualitative ADME ranking) |
|---|---|
| Target Compound Data | Low metabolic clearance (gem-difluoro 2-oxoazepane derivatives) |
| Comparator Or Baseline | High metabolic clearance (gem-dimethyl 2-oxoazepane derivatives) |
| Quantified Difference | Qualitative rank-order: gem-difluoro ≪ gem-dimethyl (clearance liability overcome) |
| Conditions | Early ADME screening (in vitro microsomal/hepatocyte stability assays; Roche discovery program) |
Why This Matters
For procurement decisions, this evidence demonstrates that the 4,4-difluoro substitution pre-installed in this building block directly addresses a metabolic soft spot that would plague any lead compound derived from a gem-dimethyl or non-fluorinated azepane precursor.
- [1] Kitas, E. A.; Galley, G.; Jakob-Roetne, R.; Flohr, A.; Wostl, W.; Mauser, H.; Alker, A. M.; Czech, C.; Ozmen, L.; David-Pierson, P.; Reinhardt, D.; Jacobsen, H. Substituted 2-oxo-azepane derivatives are potent, orally active γ-secretase inhibitors. Bioorg. Med. Chem. Lett. 2008, 18 (1), 304–308. DOI: 10.1016/j.bmcl.2007.10.074. View Source
